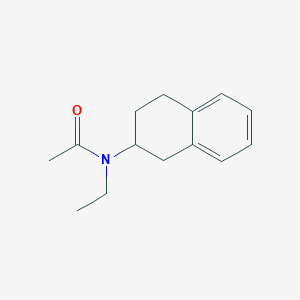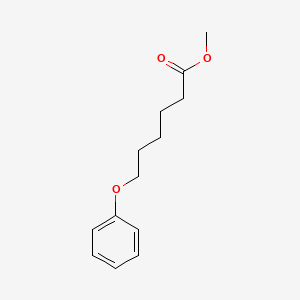
N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: is an organic compound with the molecular formula C14H19NO. It is a derivative of acetamide, where the nitrogen atom is bonded to an ethyl group and a 1,2,3,4-tetrahydronaphthalen-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1,2,3,4-tetrahydronaphthalene is reacted with ethylamine in the presence of a catalyst.
Step 2: The resulting intermediate is then treated with acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
- N-(2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl)acetamide
- N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Comparison: Compared to similar compounds, N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is unique due to its specific structural features and functional groupsFor example, the presence of the ethyl group and the tetrahydronaphthalenyl moiety may enhance its binding affinity to certain biological targets, making it more effective in specific applications .
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C14H19NO/c1-3-15(11(2)16)14-9-8-12-6-4-5-7-13(12)10-14/h4-7,14H,3,8-10H2,1-2H3 |
Clé InChI |
FXLFTEVUBJDALN-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCC2=CC=CC=C2C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)




![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)






![1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11885002.png)

